1-(Bromomethyl)-1-ethenylcyclobutane
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Overview
Description
1-(Bromomethyl)-1-ethenylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-ethenylcyclobutane typically involves the bromomethylation of cyclobutene derivatives. One common method includes the reaction of cyclobutene with bromomethylating agents such as paraformaldehyde and hydrobromic acid (HBr) in the presence of acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethenylcyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethenyl group can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihalo derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Electrophilic Addition: Bromine (Br₂) or chlorine (Cl₂) in organic solvents like carbon tetrachloride (CCl₄) are typical reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Addition: Dihalo derivatives such as 1,2-dibromo-1-(bromomethyl)cyclobutane.
Oxidation: Products may include carboxylic acids or ketones.
Scientific Research Applications
1-(Bromomethyl)-1-ethenylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethenylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive due to the presence of the bromine atom, which can be easily displaced by nucleophiles. The ethenyl group, on the other hand, can participate in addition reactions with electrophiles. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of stable intermediates such as bromonium ions .
Comparison with Similar Compounds
1-(Chloromethyl)-1-ethenylcyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-propenylcyclobutane: Similar structure but with a propenyl group instead of an ethenyl group.
Uniqueness: 1-(Bromomethyl)-1-ethenylcyclobutane is unique due to the presence of both a bromomethyl and an ethenyl group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
1-(bromomethyl)-1-ethenylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-2-7(6-8)4-3-5-7/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHVWGQSGSVBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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